molecular formula C7H14N2O2 B8291566 Piperidin-3-yl(methyl)carbamate

Piperidin-3-yl(methyl)carbamate

Cat. No. B8291566
M. Wt: 158.20 g/mol
InChI Key: CKGBIUGJBIGPPH-UHFFFAOYSA-N
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Patent
US08178131B2

Procedure details

(R)-tert-Butyl 1-(3-amino-5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-3-yl(methyl)carbamate (0.300 g, 0.790 mmol; Example 112, Step A) in NMP (2 mL), pyridine (1 mL) and propionyl chloride (0.365 g, 3.95 mmol) were stirred at room temperature for 1 hour. 3M aqueous LiOH (3 mL) was then added, and the reaction was stirred for 10 minutes. Water (10 mL) and DCM (10 mL) were then added, and the organic fraction was separated, dried, filtered, and concentrated. The crude residue was purified by reverse phase chromatography (Biotage SP4, C-18 25M+, 0-95% CH3CN/water) to give (R)-tert-butyl 1-(5-chloro-3-propionamido-1H-pyrrolo[2, 3-1)]pyridin-4-yl)piperidin-3-yl(methyl)carbamate (0.160 g, 46% yield).
Name
(R)-tert-Butyl 1-(3-amino-5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-3-yl(methyl)carbamate
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.365 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1C2C(=NC=C(Cl)C=2N2CCC[C@@H:13]([N:17](C)[C:18](=O)[O:19]C(C)(C)C)C2)NC=1.C(Cl)(=O)CC.[Li+].[OH-].O.[CH3:35][N:36]1[C:40](=[O:41])[CH2:39][CH2:38][CH2:37]1>N1C=CC=CC=1.CC#N.O.C(Cl)Cl>[NH:36]1[CH2:37][CH2:38][CH2:39][CH:40]([O:41][C:18](=[O:19])[NH:17][CH3:13])[CH2:35]1 |f:2.3,7.8|

Inputs

Step One
Name
(R)-tert-Butyl 1-(3-amino-5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-3-yl(methyl)carbamate
Quantity
0.3 g
Type
reactant
Smiles
NC1=CNC2=NC=C(C(=C21)N2C[C@@H](CCC2)N(C(OC(C)(C)C)=O)C)Cl
Name
Quantity
0.365 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
CN1CCCC1=O
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic fraction was separated
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by reverse phase chromatography (Biotage SP4

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1CC(CCC1)OC(NC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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